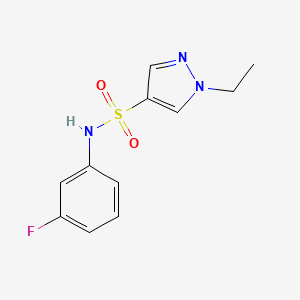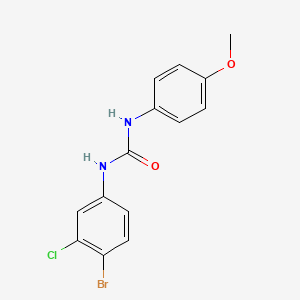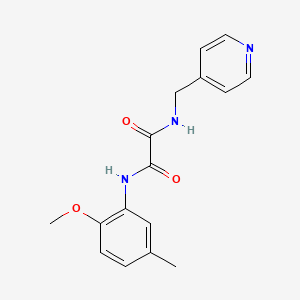![molecular formula C21H14ClFN4O2S B4629256 3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4629256.png)
3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives often involves condensation reactions. For example, the synthesis of a related compound was achieved through the condensation of 4-nitrobenzohydrazide and N-(4-chlorophenyl)benzimidoyl chloride in N,N-dimethylacetamide, indicating the potential synthetic routes that can be adapted for 3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole (Hu, Song, Chen, & Ma, 2007).
Molecular Structure Analysis
The molecular structure of related triazole compounds reveals intricate details about their geometry and intermolecular interactions. For instance, a close analogue exhibits a significant degree of molecular planarity and specific dihedral angles between its triazole and phenyl rings, showcasing the structural configuration that might be expected in the compound of interest (Jing Hu et al., 2007).
Chemical Reactions and Properties
Triazole compounds participate in various chemical reactions, highlighting their reactivity and functional group transformations. They often undergo nucleophilic substitution and addition reactions due to the presence of electron-withdrawing groups. The synthesis and reactions of similar triazole derivatives, such as their involvement in the formation of supramolecular assemblies through weak hydrogen and chalcogen bonds, provide insight into the chemical behavior of this compound (ACS Omega, 2021).
Physical Properties Analysis
The physical properties of triazole derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their applications. The crystalline structure of a similar compound, stabilized by noncovalent interactions, suggests how the physical properties of this compound may be analyzed for its potential uses (ACS Omega, 2021).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as their reactivity towards various chemical agents and conditions, are fundamental for their application in synthetic chemistry. The analysis of related compounds' reactivity, including their participation in forming dimers and polymers through specific interactions, aids in understanding the chemical properties of this compound (ACS Omega, 2021).
Applications De Recherche Scientifique
Supramolecular Interactions and Structural Analysis
A study reported the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including those with phenyl substituents and an α-ketoester functionality. The compounds formed self-assembled dimers in solid state, utilizing O⋯π-hole tetrel bonding interactions. These interactions were analyzed using Hirshfeld surface analysis, DFT calculations, and other theoretical methods, highlighting the nucleophilic/electrophilic nature of certain groups and their influence on interaction energy (Ahmed et al., 2020).
Crystallographic Studies
Another research focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives. The crystal structures revealed various intermolecular interactions, such as C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions. These interactions were evaluated using Hirshfeld surfaces and supported by PIXEL and ab initio quantum mechanical calculations, offering insights into the lp⋯π interaction nature and energetics (Shukla et al., 2014).
Antimicrobial and Antitumor Activities
Research into the antitumor evaluation of novel benzothiazole derivatives, which share structural similarities with the compound of interest, revealed that these compounds exhibit cytostatic activities against various malignant human cell lines. This study underscores the potential of such derivatives in developing therapeutic agents (Racané et al., 2006).
Enzyme Inhibition Studies
A study involving the synthesis of novel heterocyclic compounds from a similar triazole derivative investigated their inhibitory activities against lipase and α-glucosidase. Some synthesized compounds showed significant anti-lipase and anti-α-glucosidase activities, indicating their potential for therapeutic applications in related disorders (Bekircan et al., 2015).
Supramolecular Self-Assembly and COX-2 Inhibition
A selective triazole-based COX-2 inhibitor's crystal structure was analyzed, revealing weak hydrogen, chalcogen bonds, and unorthodox nonbonded motifs contributing to its supramolecular self-assembly. The compound demonstrated selective inhibitory activity against the human COX-2 enzyme, presenting insights into the design of selective COX inhibitors (Al-Wahaibi et al., 2021).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-4-(4-fluorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClFN4O2S/c22-16-5-3-15(4-6-16)20-24-25-21(26(20)18-11-7-17(23)8-12-18)30-13-14-1-9-19(10-2-14)27(28)29/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAPOCDWUQKDGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-ethyl-2-[4-(2-fluorobenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4629175.png)
![N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4629184.png)
![2-chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4629197.png)
![1-(4-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4629200.png)
![ethyl 5-(aminocarbonyl)-2-({[4-(2,6-dichlorobenzyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4629203.png)
![methyl 3-{[(butylamino)carbonyl]amino}-4-methylbenzoate](/img/structure/B4629215.png)


![4-isopropyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4629248.png)

![3-allyl-5-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4629262.png)

![N'-[(4-chlorophenyl)sulfonyl]hexanohydrazide](/img/structure/B4629271.png)
![3-[4-(4-chloro-2-methylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4629278.png)